Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride

CAS No.: 845909-49-1

Cat. No.: VC3758526

Molecular Formula: C8H15ClFNO2

Molecular Weight: 211.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 845909-49-1 |

|---|---|

| Molecular Formula | C8H15ClFNO2 |

| Molecular Weight | 211.66 g/mol |

| IUPAC Name | ethyl 4-fluoropiperidine-4-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C8H14FNO2.ClH/c1-2-12-7(11)8(9)3-5-10-6-4-8;/h10H,2-6H2,1H3;1H |

| Standard InChI Key | LMOYJYURBYZOPT-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1(CCNCC1)F.Cl |

| Canonical SMILES | CCOC(=O)C1(CCNCC1)F.Cl |

Introduction

Chemical Identity and Structural Characteristics

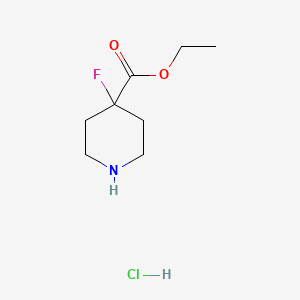

The compound Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride is a quaternary piperidine salt characterized by its specific molecular structure and identification data.

Molecular Identity

Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride is identified through several key parameters that establish its chemical identity. It is registered with CAS number 845909-49-1 and is cataloged under product number HFC1568 in some chemical inventories . The molecular formula of this compound indicates its elemental composition, while spectroscopic identifiers provide unique fingerprints for analytical identification.

Structural Features

The compound's core structure consists of a piperidine ring with a fluorine atom directly bonded to the carbon at position 4. This same carbon also bears an ethyl carboxylate group (COOEt), creating a quaternary center. The nitrogen of the piperidine ring is protonated and balanced by a chloride counterion, forming the hydrochloride salt. This structure is distinct from related compounds like Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride, which contains an additional phenyl ring .

Stereochemistry

Physicochemical Properties

The physical and chemical properties of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride determine its behavior in various research applications and synthetic processes.

Synthesis and Preparation Methods

The synthesis of fluorinated piperidine derivatives typically involves specialized methodologies due to the challenges associated with incorporating fluorine atoms into organic molecules.

Purification and Characterization

Purification of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride likely involves recrystallization techniques, column chromatography, or a combination of methods to achieve high purity. Characterization would typically employ multiple analytical techniques including NMR spectroscopy (1H, 13C, 19F), infrared spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Chemical Reactivity

The presence of multiple functional groups in Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride creates a complex reactivity profile that makes it valuable in synthetic chemistry.

Reactivity Centers

The molecule contains several reactive centers:

-

The piperidine nitrogen - can undergo N-alkylation, N-acylation, and other nucleophilic reactions when deprotonated

-

The ethyl ester group - susceptible to hydrolysis, transesterification, and reduction

-

The C-F bond - typically stable but can undergo substitution under specific conditions

-

The quaternary carbon - generally unreactive but potentially susceptible to decomposition under harsh conditions

Applications in Research and Development

The structural features of Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride make it valuable in various research applications.

Pharmaceutical Applications

Fluorinated piperidine derivatives play important roles in pharmaceutical development. The incorporation of fluorine atoms can significantly alter the pharmacological properties of drug molecules by:

-

Enhancing metabolic stability through blocking of susceptible sites

-

Increasing lipophilicity and membrane permeability

-

Strengthening binding interactions with target proteins

-

Modulating the pKa of neighboring functional groups

The quaternary center at the 4-position of the piperidine ring provides a rigid scaffold that can influence the three-dimensional arrangement of pharmacophores, potentially enhancing binding specificity to biological targets.

Synthetic Building Block

Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride serves as a valuable building block in organic synthesis. The presence of the ethyl ester allows for further functionalization through various transformations. Similarly, the piperidine nitrogen can be derivatized to create a library of compounds for structure-activity relationship studies in drug discovery programs.

Comparison with Related Compounds

A comparative analysis helps position Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride within the broader context of fluorinated piperidine derivatives.

Structural Analogs

Several related compounds share structural similarities with Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride but differ in key aspects:

-

Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride (CAS 2411634-57-4):

-

Ethyl 2-(4-fluoropiperidin-4-yl)acetate hydrochloride:

-

Features a different arrangement of functional groups

-

Contains an acetate linkage between the piperidine and the ester group

-

May display different conformational preferences and reactivity patterns

-

Table 2: Comparison of Related Fluorinated Piperidine Derivatives

| Compound | CAS Number | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|

| Ethyl 4-Fluoropiperidine-4-carboxylate Hydrochloride | 845909-49-1 | 211.66 | Base structure with F at position 4 |

| Ethyl 4-(4-fluorophenyl)piperidine-4-carboxylate hydrochloride | 2411634-57-4 | 287.76 | Additional 4-fluorophenyl group at position 4 |

Structure-Property Relationships

The structural differences between these compounds result in distinct physicochemical and biological properties:

-

The presence of the 4-fluorophenyl group significantly increases lipophilicity and molecular weight

-

The position of the fluorine atom (directly on the piperidine vs. on a phenyl ring) affects the electronic properties and metabolic stability

-

The spatial arrangement of functional groups impacts the three-dimensional structure and potential binding interactions with biological targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume